molecular formula C17H16ClFN2O2 B6538882 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide CAS No. 1060351-71-4

2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide

Cat. No.: B6538882
CAS No.: 1060351-71-4
M. Wt: 334.8 g/mol
InChI Key: ZTRMZUPDMQXAQM-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0884336 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClFNO
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 873012-43-2

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent inhibition of HDAC3 with an IC50 of 95.48 nM and effective tumor growth inhibition in xenograft models, achieving a TGI of 48.89% compared to standard treatments like SAHA .

Table 1: Antitumor Activity Comparison

CompoundTargetIC50 (nM)TGI (%)
FNAHDAC395.4848.89
SAHAHDAC1/2/317.2548.13

The mechanism of action for these compounds often involves the promotion of apoptosis and cell cycle arrest, particularly at the G2/M phase, enhancing their efficacy in treating solid tumors .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself is limited. Research on similar thiazole derivatives indicates potential for antimicrobial and antiproliferative activities, suggesting that further exploration into this compound's structure could yield valuable insights into its efficacy against various pathogens .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Histone Deacetylases (HDACs) : This mechanism is crucial for its antitumor effects, as HDAC inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

  • Case Study on HDAC Inhibition :
    A study involving FNA analogs demonstrated significant antitumor activity against HepG2 liver cancer cells. The study reported a solid tumor cell inhibitory activity with an IC50 value significantly lower than traditional treatments, indicating the potential for improved therapeutic strategies using similar compounds .
  • Antimicrobial Screening :
    While specific case studies on this compound are scarce, related research has highlighted the importance of structural modifications in enhancing antimicrobial efficacy, which could be applicable for future studies on this compound .

Properties

IUPAC Name

2-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)14-8-5-12(19)10-15(14)18/h3-8,10H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMZUPDMQXAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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